2-(1,5-Naphthyridin-4-yl)ethanol
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Overview
Description
2-(1,5-Naphthyridin-4-yl)ethanol is a chemical compound belonging to the class of naphthyridine derivatives. This compound has garnered significant interest in the scientific community due to its potential therapeutic and industrial applications. The structure of this compound consists of a naphthyridine ring fused with an ethanol group, making it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of Action
This compound belongs to the 1,5-naphthyridine derivatives, which are known to exhibit a variety of biological activities
Mode of Action
1,5-naphthyridine derivatives are known to react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, and form metal complexes . These interactions could potentially lead to changes in cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,5-Naphthyridin-4-yl)ethanol can be achieved through several synthetic routes. One common method involves the Friedländer condensation, where equimolar amounts of an acetyl compound and an aromatic α-aminoaldehyde are reacted in dry ethanol in the presence of potassium hydroxide . Another method includes the Skraup synthesis, which adapts the quinoline synthesis to 3-aminopyridine . These methods typically require prolonged refluxing in concentrated hydrobromic acid or other strong acids to facilitate the formation of the naphthyridine ring.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(1,5-Naphthyridin-4-yl)ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the naphthyridine ring and the ethanol group, which provide multiple reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound to its corresponding aldehyde or carboxylic acid derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound to its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate to introduce various functional groups onto the naphthyridine ring.
Major Products Formed
The major products formed from these reactions include aldehydes, carboxylic acids, amines, and substituted naphthyridine derivatives. These products can further undergo additional chemical transformations to yield a wide range of compounds with diverse applications.
Scientific Research Applications
2-(1,5-Naphthyridin-4-yl)ethanol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity and is studied for its potential therapeutic effects, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug discovery and development, particularly for targeting specific molecular pathways involved in diseases.
Industry: It is used in the development of novel materials and as an intermediate in the synthesis of various industrial chemicals.
Comparison with Similar Compounds
2-(1,5-Naphthyridin-4-yl)ethanol can be compared with other similar compounds, such as:
1,8-Naphthyridine: Another naphthyridine derivative with different nitrogen atom arrangements, leading to distinct chemical and biological properties.
Quinoline: A structurally similar compound with a single nitrogen atom in the ring, used in various medicinal and industrial applications.
Isoquinoline: Similar to quinoline but with a different nitrogen atom arrangement, exhibiting unique chemical reactivity and biological activity.
Properties
IUPAC Name |
2-(1,5-naphthyridin-4-yl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c13-7-4-8-3-6-11-9-2-1-5-12-10(8)9/h1-3,5-6,13H,4,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHJMBGMFKGILLX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2N=C1)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1822663-61-5 |
Source
|
Record name | 2-(1,5-naphthyridin-4-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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